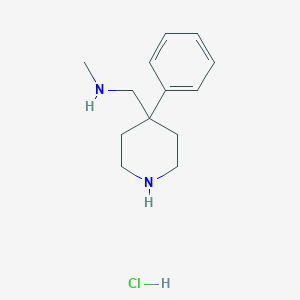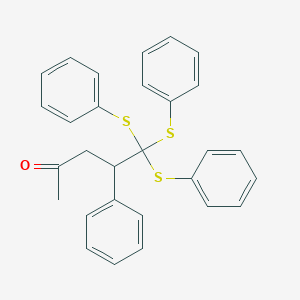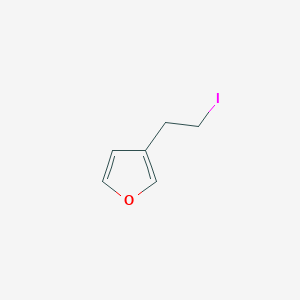
3-(2-Iodoethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Iodoethyl)furan: is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms The compound is distinguished by the presence of an iodoethyl group attached to the third carbon of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)furan typically involves the iodination of an appropriate furan derivative. One common method is the reaction of 3-(2-hydroxyethyl)furan with iodine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Iodoethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The iodoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-(2-substituted-ethyl)furan derivatives.
Oxidation: Formation of furanones or other oxygenated furans.
Reduction: Formation of 3-(2-ethyl)furan.
Applications De Recherche Scientifique
Chemistry: 3-(2-Iodoethyl)furan is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a precursor for polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2-Iodoethyl)furan depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets would depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
3-(2-Bromoethyl)furan: Similar structure but with a bromine atom instead of iodine.
3-(2-Chloroethyl)furan: Similar structure but with a chlorine atom instead of iodine.
3-(2-Fluoroethyl)furan: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 3-(2-Iodoethyl)furan is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts
Propriétés
Numéro CAS |
62491-57-0 |
|---|---|
Formule moléculaire |
C6H7IO |
Poids moléculaire |
222.02 g/mol |
Nom IUPAC |
3-(2-iodoethyl)furan |
InChI |
InChI=1S/C6H7IO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |
Clé InChI |
NKKDUGYFVIJOIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



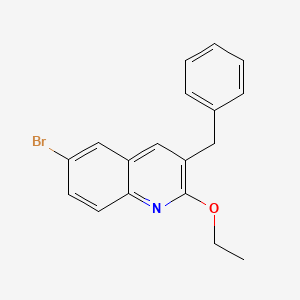

![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)
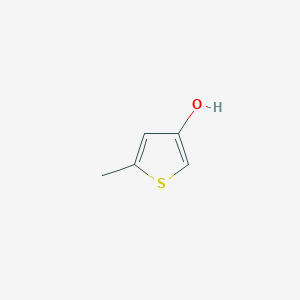
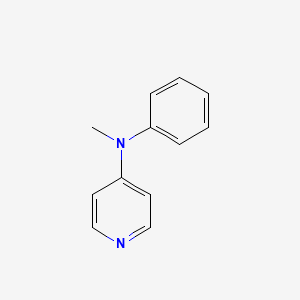
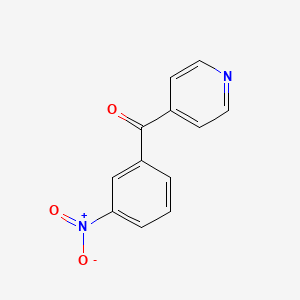
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
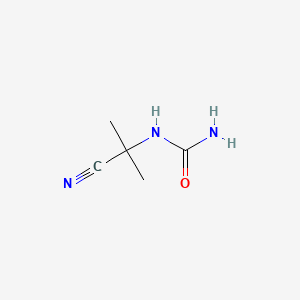
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)

